
2,2-Dimethylpentyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpentyl methacrylate is an organic compound with the molecular formula C11H20O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility, durability, and resistance to environmental factors in the materials it is incorporated into .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentyl methacrylate can be synthesized through the esterification of methacrylic acid with 2,2-dimethylpentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2,2-dimethylpentanol are fed into a reactor along with the catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form homopolymers or copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2,2-dimethylpentanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Acid/Base Catalysts: For hydrolysis and transesterification reactions.
Solvents: Such as toluene or methanol, depending on the specific reaction.
Major Products
Polymers and Copolymers: Formed through polymerization.
Methacrylic Acid and 2,2-Dimethylpentanol: Formed through hydrolysis.
Various Methacrylate Esters: Formed through transesterification.
Applications De Recherche Scientifique
2,2-Dimethylpentyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Incorporated into biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of dental materials and medical adhesives.
Mécanisme D'action
The primary mechanism by which 2,2-dimethylpentyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their specific application. The ester group can also undergo hydrolysis, releasing methacrylic acid and 2,2-dimethylpentanol, which can further interact with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester with a shorter alkyl chain.
Butyl methacrylate: Another methacrylate ester with a different alkyl group.
Ethyl methacrylate: Similar in structure but with an ethyl group instead of a 2,2-dimethylpentyl group.
Uniqueness
2,2-Dimethylpentyl methacrylate is unique due to its branched alkyl chain, which imparts specific properties to the polymers it forms. These properties include increased flexibility, durability, and resistance to environmental factors compared to other methacrylate esters .
Propriétés
Numéro CAS |
67905-09-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2,2-dimethylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-7-11(4,5)8-13-10(12)9(2)3/h2,6-8H2,1,3-5H3 |
Clé InChI |
YFDAAPDBSTZCJE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


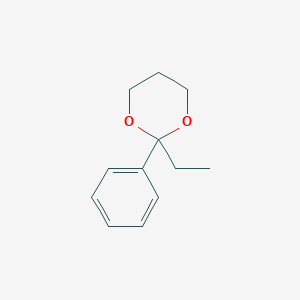
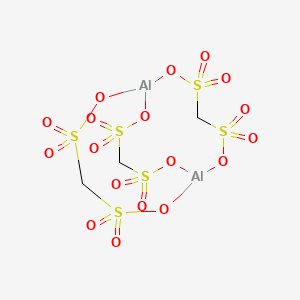

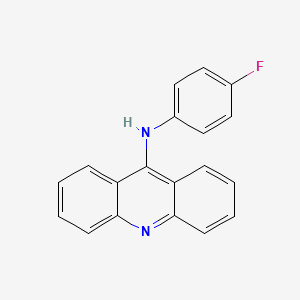
palladium(II)]](/img/structure/B13761924.png)

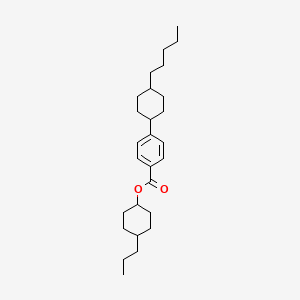

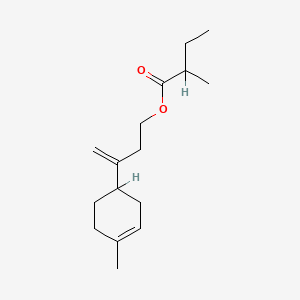

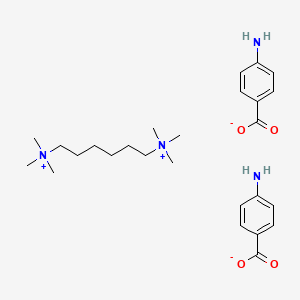
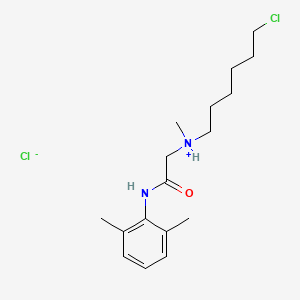
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

